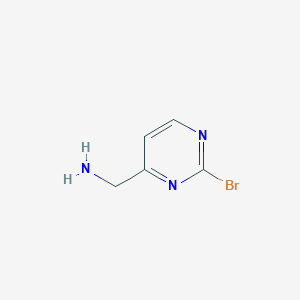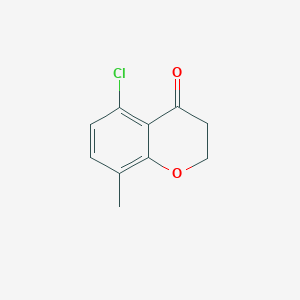
5-Chloro-8-methylchroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-methylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a dihydropyran ring, with a chlorine atom at the 5th position and a methyl group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-methylchroman-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 5-chloro-2-hydroxyacetophenone with methyl vinyl ketone in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions are crucial to achieve efficient production. Methods such as the TBAI/TBHP-mediated oxidative C–C bond formation have been explored for the preparation of chromanone derivatives .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include quinones, chromanols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 5-Chloro-8-methylchroman-4-one involves its interaction with specific molecular targets and pathways. For instance, chromanone analogs have been shown to inhibit enzymes like acetylcholinesterase and pteridine reductase-1, leading to antiparasitic and neuroprotective effects . The compound’s structure allows it to interact with various biological targets, contributing to its diverse pharmacological activities.
Comparison with Similar Compounds
5-Chloro-8-methylchroman-4-one can be compared with other chromanone derivatives, such as:
- 6-Hydroxy-2-(3-hydroxyphenyl) chroman-4-one
- 6-Hydroxy-2-(4-hydroxyphenyl) chroman-4-one
- 2-(3,4-Dihydroxyphenyl)-6-hydroxychroman-4-one
These compounds share a similar chromanone backbone but differ in their substituents, leading to variations in their biological activities.
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
5-chloro-8-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9ClO2/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-3H,4-5H2,1H3 |
InChI Key |
YQJUWUWJINUEMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=O)CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one](/img/structure/B13033728.png)
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13033729.png)
![Tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13033734.png)
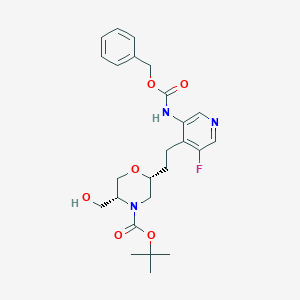
![methyl6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13033747.png)
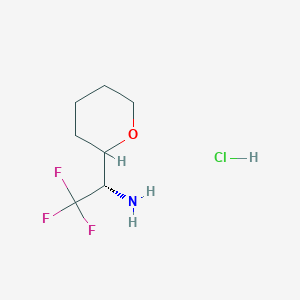
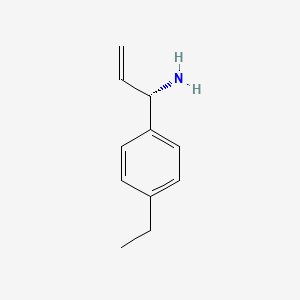
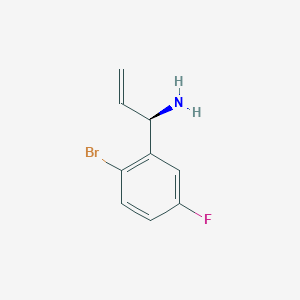

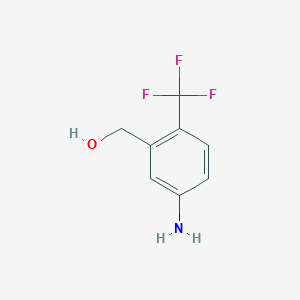

![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13033788.png)
